4'-Fluorospiro[cyclopropane-1,3'-indoline]
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Overview
Description
4’-Fluorospiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety with a fluorine atom at the 4’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluorospiro[cyclopropane-1,3’-indoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated indoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 4’-Fluorospiro[cyclopropane-1,3’-indoline] may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4’-Fluorospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom at the 4’ position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4’-Fluorospiro[cyclopropane-1,3’-indoline] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4’-Fluorospiro[cyclopropane-1,3’-indoline] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target proteins. The fluorine atom enhances its binding affinity and selectivity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
Spirooxindole: Contains an oxygen atom in place of the nitrogen in the indoline moiety, leading to variations in reactivity and applications.
Fluorinated Spirocompounds: Other spirocyclic compounds with fluorine atoms at different positions, exhibiting unique properties and uses.
Uniqueness
4’-Fluorospiro[cyclopropane-1,3’-indoline] stands out due to its specific fluorine substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H10FN |
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Molecular Weight |
163.19 g/mol |
IUPAC Name |
4-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C10H10FN/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8/h1-3,12H,4-6H2 |
InChI Key |
MGEYUTFAYKRGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC3=C2C(=CC=C3)F |
Origin of Product |
United States |
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